molecular formula C18H15ClN2O2S B5852914 2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B5852914
M. Wt: 358.8 g/mol
InChI Key: GEPZKMPXZTWDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound with various scientific research applications. It is commonly referred to as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3). This compound has been extensively studied for its potential therapeutic effects in the treatment of various autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis.

Mechanism of Action

CP-690,550 inhibits 2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide by binding to the ATP-binding site of the enzyme. This prevents the activation of downstream signaling pathways that are involved in the immune response. By inhibiting 2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, CP-690,550 can prevent the activation of T cells and reduce inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to be effective in reducing inflammation in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has also been found to be effective in reducing the severity of skin lesions in animal models of psoriasis. Additionally, CP-690,550 has been found to be well-tolerated in clinical trials, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One advantage of CP-690,550 is its specificity for 2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, which makes it a promising candidate for the treatment of autoimmune diseases. However, one limitation of this compound is its relatively short half-life in vivo, which may limit its effectiveness in long-term treatment.

Future Directions

There are several future directions for the study of CP-690,550. One potential area of research is the development of more potent 2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide inhibitors with longer half-lives. Another area of research is the investigation of the potential therapeutic effects of CP-690,550 in other autoimmune diseases such as lupus and inflammatory bowel disease. Additionally, the use of CP-690,550 in combination with other immunosuppressive agents may be explored to enhance its therapeutic effects.

Synthesis Methods

The synthesis of CP-690,550 involves the reaction of 2-chlorophenol with 2-chloroacetyl chloride in the presence of a base to form 2-(2-chlorophenoxy)acetophenone. This intermediate is then reacted with 5-methyl-4-phenyl-2-thiohydantoin in the presence of a base to form the final product, 2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic effects in the treatment of various autoimmune diseases. It has been found to be a potent inhibitor of 2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, which plays a crucial role in the immune system. By inhibiting 2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, CP-690,550 can prevent the activation of T cells, which are involved in the immune response. This makes it a promising candidate for the treatment of autoimmune diseases where the immune system attacks the body's own tissues.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-12-17(13-7-3-2-4-8-13)21-18(24-12)20-16(22)11-23-15-10-6-5-9-14(15)19/h2-10H,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPZKMPXZTWDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)COC2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

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